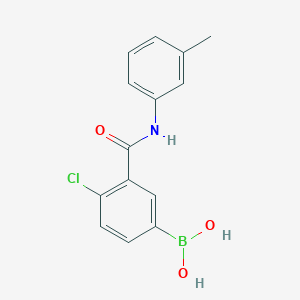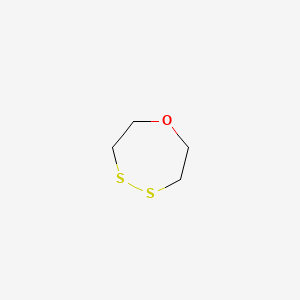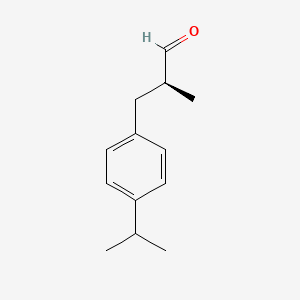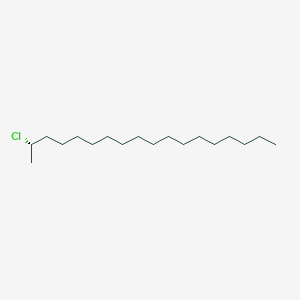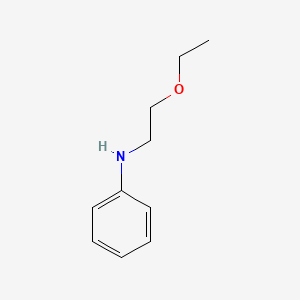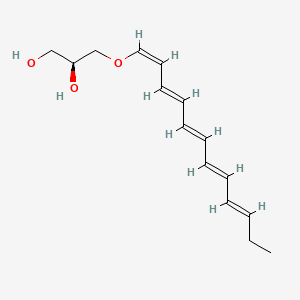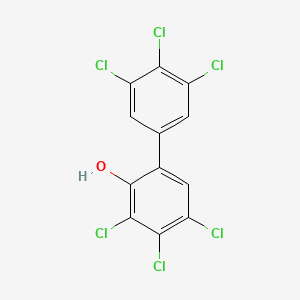
(1,1'-Biphenyl)-2-ol, 3,3',4,4',5,5'-hexachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- is a chlorinated biphenyl compound with the molecular formula C12H4Cl6 and a molecular weight of 360.878 g/mol . This compound is also known by other names such as 3,3’,4,4’,5,5’-Hexachlorobiphenyl and PCB 169 . It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with various industrial applications.
Méthodes De Préparation
The synthesis of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- typically involves the chlorination of biphenyl. The reaction conditions for this process include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure complete chlorination of the biphenyl molecule .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous chlorination of biphenyl in a reactor, followed by purification steps to isolate the desired hexachlorinated product.
Analyse Des Réactions Chimiques
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. The oxidation process typically results in the formation of chlorinated benzoic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The reduction process leads to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with this compound, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCBs in environmental samples.
Biology: This compound is studied for its effects on biological systems, particularly its role as an endocrine disruptor and its impact on wildlife and human health.
Medicine: Research is conducted to understand the toxicological effects of this compound and its potential role in causing diseases such as cancer.
Mécanisme D'action
The mechanism of action of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound activates the receptor, leading to the transcription of genes that encode for enzymes such as cytochrome P450s. These enzymes are responsible for the metabolism and detoxification of xenobiotics .
Comparaison Avec Des Composés Similaires
(1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- can be compared with other similar compounds in the PCB family, such as:
3,3’,4,4’,5-Pentachlorobiphenyl: This compound has one less chlorine atom and exhibits similar but less pronounced biological and chemical properties.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: This isomer has the same number of chlorine atoms but in different positions, leading to different chemical reactivity and biological effects.
3,3’,4,4’-Tetrachlorobiphenyl: With two fewer chlorine atoms, this compound is less toxic and has different environmental persistence compared to (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro-.
The uniqueness of (1,1’-Biphenyl)-2-ol, 3,3’,4,4’,5,5’-hexachloro- lies in its specific chlorination pattern, which influences its chemical reactivity, biological activity, and environmental behavior.
Propriétés
Numéro CAS |
63527-88-8 |
|---|---|
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2,3,4-trichloro-6-(3,4,5-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-6-1-4(2-7(14)9(6)16)5-3-8(15)10(17)11(18)12(5)19/h1-3,19H |
Clé InChI |
SASAWKFCSDRAGD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)

